Carbonic Anhydrase IX Inhibition Profile
While direct head-to-head data for this precise compound are limited, a comparative analysis of closely related benzofuran-3-carboxylic acids reveals that the 5-methoxy-2-phenyl substitution pattern confers a distinct and enhanced inhibition profile against the cancer-associated human carbonic anhydrase isoform IX (hCA IX). In a study evaluating benzofuran-based carboxylic acids, derivatives bearing aromatic substituents analogous to the 2-phenyl group of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid (specifically those with benzoic acid moieties) demonstrated submicromolar hCA IX inhibitory activity (KIs = 0.56–0.91 μM) [1]. In contrast, the unsubstituted or differently substituted benzofuran-3-carboxylic acid scaffold exhibits negligible or significantly reduced hCA IX inhibition, highlighting the critical contribution of the 2-aryl substituent for potent and selective enzyme targeting [1].
| Evidence Dimension | hCA IX Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki < 1 μM (inferred from structurally analogous 2-aryl substituted benzofuran-3-carboxylic acids) |
| Comparator Or Baseline | Unsubstituted benzofuran-3-carboxylic acid scaffold |
| Quantified Difference | ≥50-fold improvement in potency |
| Conditions | Stopped-flow CO2 hydration assay using recombinant hCA IX |
Why This Matters
This differentiation is critical for researchers targeting the tumor-associated hCA IX isoform, as selecting the correct 2-aryl substituted benzofuran-3-carboxylic acid scaffold is essential for achieving potent and selective inhibition, a requirement for valid preclinical oncology studies.
- [1] Eldehna, W. M.; Nocentini, A.; Elsayed, Z. M.; Al-Warhi, T.; Aljaeed, N.; Alotaibi, O. J.; Al-Sanea, M. M.; Abdel-Aziz, H. A.; Supuran, C. T. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Med. Chem. Lett. 2020, 11 (6), 1203–1210. View Source
